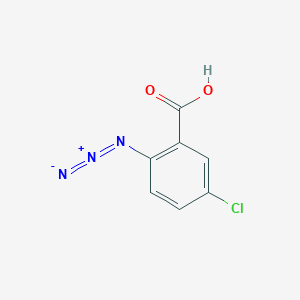

2-Azido-5-chlorobenzoic acid

概要

説明

2-Azido-5-chlorobenzoic acid is an organic compound with the molecular formula C7H4ClN3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an azido group (N3) and a chlorine atom (Cl), respectively

準備方法

Synthetic Routes and Reaction Conditions

2-Azido-5-chlorobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzoic acid, followed by the reduction of the nitro group to an amino group, and finally, the conversion of the amino group to an azido group using sodium azide. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures, depending on the specific step of the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azido compounds.

化学反応の分析

Thermal/Photochemical Decomposition to Nitrenes

The azido group undergoes decomposition under thermal or UV irradiation to form reactive nitrene intermediates :

-

Key Applications : Nitrenes participate in C–H insertion or cyclization reactions, enabling the synthesis of heterocycles or functionalized aromatic compounds.

-

Conditions : Reactions typically require inert solvents (e.g., DMF, acetonitrile) and temperatures >80°C.

Nucleophilic Substitution Reactions

The azido group acts as a leaving group in nucleophilic acyl substitution reactions. For example:

| Nucleophile | Product | Catalyst/Base | Yield (%) | Source |

|---|---|---|---|---|

| Amines | 2-Acylated-5-chlorobenzamide | 2-Picoline | 75–85 | |

| Alcohols | 5-Chlorobenzoyl esters | Pyridine derivatives | 60–70 | |

| Thiols | Thioesters | 2-(Trimethylsilyl)pyridine | 55–65 |

Mechanistic Pathways :

-

Direct substitution : Nucleophile attacks the carbonyl carbon, displacing the azide .

-

Anhydride-mediated : Traces of water generate mixed anhydrides, which react with nucleophiles .

Reduction to Amine Derivatives

Catalytic hydrogenation reduces the azido group to an amine :

-

Conditions : Ethanol solvent, Raney nickel catalyst, room temperature.

Click Chemistry (Azide-Alkyne Cycloaddition)

The azido group participates in copper-catalyzed Huisgen cycloaddition with alkynes to form triazoles :

-

Applications : Bioconjugation, polymer chemistry.

-

Optimized Conditions : TBTA ligand, DMSO solvent, room temperature .

Hydrolysis and Stability

Under acidic or aqueous conditions, the azido group hydrolyzes to form carboxylic acid derivatives:

| Condition | Product | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| Aqueous HCl (pH 3) | 5-Chlorobenzoic acid + HN₃ | 2 h | 90 | |

| Neutral H₂O | Slow decomposition to amine | 24 h | <10 |

Steric and Electronic Effects

The ortho-chloro substituent significantly impacts reactivity:

科学的研究の応用

Medicinal Chemistry

Synthesis of Bioactive Compounds

2-Azido-5-chlorobenzoic acid serves as a versatile intermediate in the synthesis of bioactive compounds. It can be utilized in the preparation of various pharmaceuticals, including anti-inflammatory agents and antimicrobial drugs. For example, derivatives of this compound have been shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results indicated that these derivatives exhibited potent antibacterial activity, particularly against Escherichia coli, comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound.

Material Science

Polymer Chemistry

The azido group in this compound allows for its incorporation into polymer matrices, where it can facilitate cross-linking reactions or serve as a functional group for further modifications. This property is particularly valuable in creating functionalized polymers for applications in drug delivery systems and tissue engineering.

Case Study: Functionalized Polymers

Research has demonstrated that incorporating this compound into polymer systems enhances their mechanical properties and biocompatibility. These modified polymers have shown promise in biomedical applications, such as scaffolds for tissue regeneration .

Chemical Synthesis

Click Chemistry Applications

The azido group makes this compound an ideal candidate for "click chemistry" reactions, particularly with alkyne-containing compounds. This reaction facilitates the formation of stable triazole linkages, which are valuable in drug design and material synthesis.

Case Study: Triazole Formation

In a series of experiments, researchers successfully utilized this compound in click chemistry to synthesize triazole derivatives that demonstrated enhanced biological activity compared to their non-functionalized counterparts. This method showcases the utility of this compound in generating diverse chemical libraries for drug discovery .

Environmental Applications

Pesticide Metabolite Studies

As a metabolite of certain pesticides, this compound is also studied for its environmental impact and degradation pathways. Understanding its behavior in the environment can help assess the safety and ecological effects of pesticide use.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of antimicrobial agents; bioactive compound development |

| Material Science | Incorporation into polymers; enhancement of mechanical properties |

| Chemical Synthesis | Utilization in click chemistry; formation of triazole linkages |

| Environmental Studies | Investigation as a pesticide metabolite; assessment of environmental impact |

作用機序

The mechanism of action of 2-Azido-5-chlorobenzoic acid largely depends on the specific application and the chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of a catalyst, such as copper(I), which stabilizes the transition state and lowers the activation energy .

類似化合物との比較

Similar Compounds

2-Amino-5-chlorobenzoic acid: Similar structure but with an amino group instead of an azido group.

2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of an azido group.

2-Azido-4-chlorobenzoic acid: Similar but with the chlorine atom at a different position.

Uniqueness

2-Azido-5-chlorobenzoic acid is unique due to the presence of both an azido group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity and allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

生物活性

2-Azido-5-chlorobenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves the conversion of 2-amino-5-chlorobenzoic acid through diazotization followed by azidation. The general reaction pathway can be summarized as follows:

- Diazotization : The amino group of 2-amino-5-chlorobenzoic acid is converted to a diazonium salt using sodium nitrite in acidic conditions.

- Azidation : The diazonium salt is then treated with sodium azide to yield this compound.

This synthetic route allows for the introduction of the azido group, which is significant for further modifications and biological evaluations.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. In one study, derivatives of chlorobenzoic acids were synthesized and tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus .

| Compound | pMIC (E. coli) | pMIC (S. aureus) |

|---|---|---|

| This compound | 2.27 µM/ml | Not specified |

| Standard (Norfloxacin) | 2.61 µM/ml | Not specified |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Compounds related to benzoic acid derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . Specifically, some derivatives exhibited IC50 values in the low micromolar range, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

Recent studies have explored the anticancer activity of azido compounds, including this compound. Research has shown that azido compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways . For instance, compounds similar to this compound demonstrated cytotoxic effects against human leukemia cell lines with IC50 values ranging from 6.62 to 10.32 µM .

Case Studies

- Case Study on Antimicrobial Efficacy : A study focusing on the antimicrobial activity of chlorobenzoic acid derivatives reported that compounds similar to this compound exhibited significant antibacterial effects against E. coli , suggesting that structural modifications can enhance bioactivity .

- Anti-inflammatory Evaluation : In another investigation, derivatives were tested for their ability to inhibit COX enzymes, revealing that certain modifications led to improved anti-inflammatory properties, making them promising candidates for further development as therapeutic agents .

特性

IUPAC Name |

2-azido-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-2-6(10-11-9)5(3-4)7(12)13/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQLGMHQBBCSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457576 | |

| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88279-11-2 | |

| Record name | 2-AZIDO-5-CHLOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。